

A Comparative Analysis of Triclocarban-13C6 Purity from Leading Vendors

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Compound of Interest		
Compound Name:	(Triclocarban-13C6)	
Cat. No.:	B15295158	Get Quote

For researchers, scientists, and drug development professionals, the purity of isotopically labeled standards is paramount for accurate and reproducible experimental results. This guide provides a comparative assessment of Triclocarban-13C6 from three prominent vendors: MedChemExpress, Cambridge Isotope Laboratories, Inc., and Toronto Research Chemicals (a subsidiary of LGC Standards). The comparison is based on publicly available data and typical analytical specifications.

This guide summarizes the reported purity of Triclocarban-13C6, offering a side-by-side look at the data provided by each vendor. Following the comparative data, detailed experimental protocols for key purity assessment methods are provided, along with a workflow diagram to illustrate the process.

Data Presentation: Purity Comparison of Triclocarban-13C6

The following table summarizes the available purity information for Triclocarban-13C6 from the selected vendors. It is important to note that purity values can be lot-specific, and researchers should always refer to the Certificate of Analysis (CoA) for the specific batch they purchase.



Vendor	Product/Cat alog No.	Lot No.	Chemical Purity	Isotopic Purity	Analytical Method(s)
MedChemEx press	HY-W585956	819999	99.23%[1]	Not explicitly stated	HPLC
Cambridge Isotope Laboratories, Inc.	CLM-7286- 1.2	Not specified	≥98%[2]	99%[2]	Not explicitly stated
Toronto Research Chemicals (LGC)	Not specified	Not specified	Not explicitly stated	Not explicitly stated	HPLC, 1H- NMR, MS

Note: While Toronto Research Chemicals (TRC) does not provide a specific purity value on their general product information, they do state that a complete analytical data package including HPLC, ¹H-NMR, and MS is provided with their products. Santa Cruz Biotechnology also offers Triclocarban-13C6 and indicates that lot-specific data is available on their Certificate of Analysis.[3]

Experimental Protocols

The purity of Triclocarban-13C6 is typically assessed using a combination of chromatographic and spectroscopic techniques to determine both chemical and isotopic purity.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the percentage of the target compound relative to any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size) is commonly employed.



- Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of Triclocarban and related impurities.
- Sample Preparation: A known concentration of the Triclocarban-13C6 standard is dissolved in a suitable solvent, such as acetonitrile or methanol.
- Analysis: The sample is injected into the HPLC system. The retention time of the main peak
 corresponding to Triclocarban-13C6 is recorded. The area of the main peak is compared to
 the total area of all peaks in the chromatogram to calculate the chemical purity as a
 percentage.

Isotopic Purity Determination by Mass Spectrometry (MS)

This method determines the percentage of the compound that is labeled with the desired number of ¹³C atoms.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization ESI) is used.
- Sample Introduction: The sample can be introduced directly via infusion or through an LC system.
- Analysis: The mass spectrometer is set to scan for the mass-to-charge ratio (m/z) of the
 unlabeled Triclocarban and the ¹³C₆-labeled Triclocarban. The relative abundance of the ion
 corresponding to the fully labeled compound (M+6) is compared to the sum of the
 abundances of all isotopic variants to determine the isotopic purity.

Structural Confirmation and Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure and can also provide information about chemical purity.

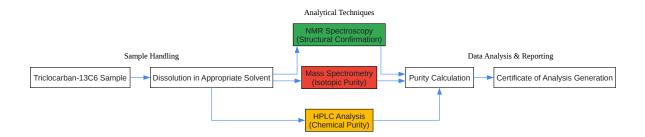
• Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).



- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Analysis: The ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and
 integration of the signals are compared to the expected spectrum for Triclocarban to confirm
 its identity. The presence of signals from impurities can be used to estimate their levels
 relative to the main compound.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive purity assessment of Triclocarban-13C6.



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Caption: Workflow for the Purity Assessment of Triclocarban-13C6.

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